Echinocandin B nucleus

Echinocandin SAR Antifungal susceptibility Hemolytic toxicity

Conventional echinocandin precursors impose organic-solvent workflows during deacylation. FR901379 eliminates this bottleneck via an intrinsic sulfate ester, enabling fully aqueous Streptomyces acylase processing for FR179642 nucleus generation. • 253.7% titer improvement via heavy-ion mutagenesis supports cost-effective bulk procurement • Direct compatibility with established micafungin synthetic routes; alternative echinocandin B or pneumocandin B₀ precursors fail enzymatic conversion • Validated industrial scale-up from 0.03 m³ to 15 m³ with >50 U/mL titer

Molecular Formula C34H51N7O15
Molecular Weight 797.8 g/mol
Cat. No. B14003438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinocandin B nucleus
Molecular FormulaC34H51N7O15
Molecular Weight797.8 g/mol
Structural Identifiers
SMILESCC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O
InChIInChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1
InChIKeyBLKJKIJFNJAQIZ-UMDMRRTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR901379 (Micafungin Precursor) Overview


The compound (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone is a cyclic hexapeptide echinocandin, commonly designated FR901379 (also WF11899A) [1]. It is a natural lipopeptide fermentation product of Coleophoma empetri that inhibits fungal 1,3-β-D-glucan synthase [2]. FR901379 serves as the direct biosynthetic precursor to the semi-synthetic antifungal drug micafungin (FK463), which is produced via enzymatic deacylation of FR901379 to yield the cyclic peptide nucleus FR179642, followed by chemical re-acylation [3]. The compound is distinguished from other echinocandin-class precursors by its intrinsic water solubility conferred by a sulfate ester moiety on the homophenylalanine residue [4].

FR901379 Irreplaceability in Micafungin Synthesis


Substitution of FR901379 with alternative echinocandin precursors (e.g., echinocandin B, pneumocandin B₀, or aculeacin A) is not feasible in micafungin manufacturing due to three non-interchangeable molecular features. First, FR901379 bears a unique sulfate ester moiety that confers aqueous solubility without requiring prodrug formulation, whereas echinocandin B and pneumocandin B₀ are poorly water-soluble and require solubilizing excipients [1]. Second, the palmitoyl side chain of FR901379 is specifically recognized and cleaved by cyclic lipopeptide acylases (e.g., from Streptomyces spp.) to yield the deacylated nucleus FR179642; alternative precursors with different acyl chain lengths or structures exhibit markedly reduced enzymatic conversion efficiency [2]. Third, the homotyrosine and hydroxyglutamine residues in the FR901379 hexapeptide core differ stereochemically from those in echinocandin B and aculeacin, affecting downstream semi-synthetic derivatization [3]. Procurement of generic echinocandin precursors will result in incompatibility with established micafungin synthetic routes.

FR901379 Quantitative Comparison Evidence


Antifungal Activity & Hemolysis vs. FR131535

In a direct side-by-side comparison evaluating the influence of acyl side chain substitution, FR901379 (palmitoyl side chain) and FR131535 (octyloxybenzoyl side chain) were tested against identical fungal strains under the same assay conditions [1]. FR901379 exhibited a 3.9-fold lower MIC (higher potency) against Candida albicans FP633 than FR131535 (0.2 μg/mL vs. 0.78 μg/mL), but showed 16.3-fold lower potency against Aspergillus fumigatus FP1305 (ED₅₀ 70 mg/kg vs. 4.3 mg/kg) [1]. Critically, FR901379 displayed a hemolytic LC₃₀ of 0.456 mg/mL, whereas FR131535 exhibited no measurable hemolysis (>8 mg/mL)—a >17.5-fold difference in erythrocyte toxicity [1].

Echinocandin SAR Antifungal susceptibility Hemolytic toxicity Side chain engineering

Solubility Differentiation vs. Echinocandin B

FR901379 contains a sulfate ester group on the homophenylalanine residue that confers intrinsic aqueous solubility, a property absent in most naturally occurring echinocandins [1]. In contrast, echinocandin B, aculeacin A, mulundocandin, and pneumocandin B₀ are described as 'barely water soluble' [2]. This solubility differential is quantitatively manifested in the formulation requirements: echinocandin B and related compounds necessitate solubilizing excipients or prodrug strategies (e.g., phosphate ester prodrugs such as LY307853 for LY303366), whereas FR901379 is directly soluble in aqueous fermentation broth and process streams, enabling simplified downstream purification [3]. No direct mg/mL solubility comparative values are published, but the functional difference is established across multiple echinocandin development programs.

Formulation science Echinocandin solubility Parenteral drug delivery Natural product derivatization

Fermentation Yield Enhancement by Mutagenesis

Industrial production of FR901379 has been systematically optimized to address the compound's historically low fermentation efficiency, a key bottleneck in micafungin manufacturing [1]. In a recent strain improvement study, Coleophoma empetri was subjected to two rounds of heavy-ion irradiation mutagenesis [2]. The resulting mutants produced FR901379 at a titer of 1.1 g/L, representing a 253.7% increase relative to the parent strain [2]. In parallel scale-up studies, fermentation optimization including medium modification (replacement of organic nitrogen with ammonium sulfate and corn steep liquor) and impeller engineering (FULLZONE™) enabled reproducible production at >50 U/mL across 0.03 m³, 4 m³, and 15 m³ fermentors, successfully achieving 500-fold scale-up [3]. These process improvements directly address the cost barrier that has historically limited micafungin accessibility.

Industrial biotechnology Strain engineering Fermentation scale-up Micafungin manufacturing

FR901379 Application Scenarios


Micafungin API Manufacturing: Enzymatic Deacylation

FR901379 is the essential starting material for micafungin sodium (FK463) production via enzymatic deacylation. The palmitoyl side chain is selectively cleaved by FR901379-specific acylases from Streptomyces spp. or filamentous fungi to yield the cyclic peptide nucleus FR179642 [1]. This intermediate is then chemically re-acylated with a designer side chain to produce micafungin. The sulfate ester moiety, unique to FR901379 among echinocandin precursors, enables aqueous processing without organic solvents during enzymatic conversion [2]. The 253.7% yield improvement achieved through strain engineering [3] supports cost-effective procurement for large-scale API manufacturing.

Echinocandin SAR: Side Chain Engineering

FR901379 provides a validated platform for systematic SAR investigation of echinocandin acyl side chain effects on antifungal spectrum and hemolytic toxicity. As demonstrated by the FR901379→FR131535 transformation, replacement of the native palmitoyl chain with synthetic aromatic side chains modulates anti-Aspergillus activity (ED₅₀ from 70 mg/kg to 4.3 mg/kg) and hemolytic potential (LC₃₀ from 0.456 mg/mL to >8 mg/mL) [1]. Researchers can use FR901379 as a starting scaffold for enzymatic deacylation followed by re-acylation with novel side chains, enabling rapid screening of semi-synthetic analogs without de novo total synthesis of the complex hexapeptide core [2].

β-1,3-D-Glucan Synthase Inhibition Assays

FR901379 serves as a high-potency positive control in β-1,3-D-glucan synthase inhibition assays for Candida spp., with a reported MIC of 0.2 μg/mL against C. albicans FP633 [1]. Its IC₅₀ range against various Candida and Aspergillus species spans <0.003 to 1.9 μg/mL [2]. The compound's intrinsic water solubility facilitates preparation of aqueous assay solutions without DMSO, reducing solvent interference in enzymatic assays [3]. This makes FR901379 preferable to poorly soluble echinocandin B or pneumocandin B₀ for in vitro glucan synthase inhibition studies requiring aqueous compatibility.

Fermentation Process Development & Strain Engineering

FR901379 production in Coleophoma empetri represents an industrially validated model system for fungal secondary metabolite fermentation optimization. Documented scale-up from 0.03 m³ to 15 m³ with >50 U/mL titer and 500-fold volumetric increase [1] provides a benchmark for bioprocess engineers. The successful application of heavy-ion mutagenesis achieving 1.1 g/L titer (253.7% improvement) [2] demonstrates a reproducible strain improvement strategy applicable to other echinocandin-producing fungi. Researchers developing fermentation processes for related cyclic lipopeptides can leverage the published medium optimization data (ammonium sulfate and corn steep liquor substitution for organic nitrogen) and impeller engineering parameters (FULLZONE™ mixing) as a validated starting point [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinocandin B nucleus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.